molecular formula C8H5F4NO3 B15045999 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol

2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol

Cat. No.: B15045999
M. Wt: 239.12 g/mol
InChI Key: WJBQRJMSACCALO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitrophenyl group can participate in electron transfer reactions, potentially affecting enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-5-nitrophenyl)ethanol

InChI

InChI=1S/C8H5F4NO3/c9-6-2-1-4(13(15)16)3-5(6)7(14)8(10,11)12/h1-3,7,14H

InChI Key

WJBQRJMSACCALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(C(F)(F)F)O)F

Origin of Product

United States

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